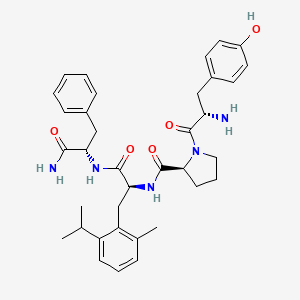

Tyr-Pro-Imp-Phe-NH2

Description

Properties

Molecular Formula |

C36H45N5O5 |

|---|---|

Molecular Weight |

627.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methyl-6-propan-2-ylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H45N5O5/c1-22(2)27-12-7-9-23(3)28(27)21-31(34(44)39-30(33(38)43)20-24-10-5-4-6-11-24)40-35(45)32-13-8-18-41(32)36(46)29(37)19-25-14-16-26(42)17-15-25/h4-7,9-12,14-17,22,29-32,42H,8,13,18-21,37H2,1-3H3,(H2,38,43)(H,39,44)(H,40,45)/t29-,30-,31-,32-/m0/s1 |

InChI Key |

ZMMDWGMVKHLYTG-YDPTYEFTSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(C)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tyr Pro Imp Phe Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tetrapeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry. chempep.com The fundamental principle involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding protected amino acid residues. chempep.com This method allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. google.com For a tetrapeptide like Tyr-Pro-Imp-Phe-NH2, a stepwise elongation from the C-terminus (Phenylalanine) to the N-terminus (Tyrosine) is the standard procedure. nih.gov

Fmoc/t-Bu Chemistry and Resin Selection

The most prevalent strategy for SPPS is the Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (t-Bu) orthogonal protection scheme. google.com In this approach, the temporary Nα-amino protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile ethers, esters, or urethanes derived from tert-butanol (t-Bu). figshare.com This orthogonality is crucial; the Fmoc group can be removed with a mild base (commonly a solution of piperidine in N,N-dimethylformamide, DMF) without affecting the side-chain protectors or the resin linkage. cem.com

Resin Selection: The choice of resin is critical as it dictates the C-terminal functionality of the cleaved peptide. To obtain the desired C-terminal amide (–NH2) of this compound, an amide-generating resin is required. The Rink Amide resin is an excellent and widely used support for this purpose within the Fmoc/t-Bu framework. chemrxiv.orguci.edu The linker on the Rink Amide resin is designed to be acid-labile, and upon final cleavage with a strong acid like trifluoroacetic acid (TFA), it releases the peptide with a carboxamide at the C-terminus. luxembourg-bio.comresearchgate.net

The synthesis cycle for each amino acid addition involves two main steps:

Deprotection: Removal of the Nα-Fmoc group from the resin-bound peptide chain using a piperidine/DMF solution. nih.gov

Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly freed N-terminal amine of the peptide chain to form a peptide bond. figshare.com

The table below outlines the protected amino acids used in the synthesis of this compound.

| Position | Amino Acid | Nα-Protection | Side-Chain Protection |

| 4 | Tyrosine (Tyr) | Fmoc | tert-Butyl (tBu) |

| 3 | 2′-Isopropyl-6′-methyl-L-phenylalanine (Imp) | Fmoc | None |

| 2 | Proline (Pro) | Fmoc | None |

| 1 | Phenylalanine (Phe) | Fmoc | None |

Segment Condensation and Fragment Coupling Approaches

For larger or particularly challenging sequences, an alternative to stepwise SPPS is the segment condensation or fragment coupling strategy. peptide.comchemrxiv.org This convergent approach involves synthesizing smaller, protected peptide fragments separately and then coupling them together. nih.gov For this compound, a plausible strategy would be the synthesis of two dipeptide fragments, such as Fmoc-Tyr(tBu)-Pro-OH and H-Imp-Phe-NH2 (or resin-bound Imp-Phe).

This method can be advantageous by improving the solubility of intermediates and simplifying the purification of the final product compared to the accumulation of impurities in a long stepwise synthesis. peptide.com However, a significant challenge in fragment coupling is the risk of racemization at the C-terminal residue of the activated peptide fragment. peptide.com Careful selection of coupling reagents and reaction conditions is paramount to mitigate this side reaction.

Strategic Incorporation of 2′-Isopropyl-6′-methyl-L-phenylalanine (Imp) at Position 3

The incorporation of the unnatural amino acid 2′-Isopropyl-6′-methyl-L-phenylalanine (Imp) represents the most synthetically challenging step due to significant steric hindrance. The bulky isopropyl and methyl groups ortho to the point of attachment on the phenyl ring impede access to the alpha-carbon, making peptide bond formation difficult with standard coupling procedures. luxembourg-bio.com

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) or even HBTU/HOBt may result in slow reaction rates and low yields. To overcome this, more potent reagents and optimized conditions are necessary.

Strategies for Coupling Sterically Hindered Residues:

High-Potency Coupling Reagents: Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed. figshare.com These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky or hindered amino acids to completion more efficiently and quickly than at ambient temperature. luxembourg-bio.com

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., several hours to overnight) can help increase the yield, although this must be balanced against the risk of side reactions like racemization. nih.gov

Double Coupling: If monitoring tests (such as the Kaiser test) indicate an incomplete reaction, a second coupling cycle with fresh reagents is performed to ensure the reaction goes to completion.

The choice of strategy depends on the available equipment and the specific reactivity of the Fmoc-Imp-OH derivative.

Post-Synthetic Modifications and C-Terminal Amidation

For this compound, the primary modification is the C-terminal amide. As discussed, this is most efficiently achieved by selecting an appropriate resin, such as the Rink Amide resin, at the outset of the synthesis. The amide functionality is generated concurrently with the cleavage of the peptide from the solid support and the removal of side-chain protecting groups. researchgate.net

Analytical Verification and Purity Assessment Methods (e.g., HPLC, Mass Spectrometry, NMR)

Following synthesis and cleavage, the crude peptide must be purified and its identity rigorously confirmed. A combination of chromatographic and spectrometric techniques is the standard for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for both purifying the crude peptide and assessing its final purity. nih.gov The peptide is separated on a hydrophobic stationary phase (typically C18) with a mobile phase gradient of water and acetonitrile, usually containing an ion-pairing agent like TFA. nih.gov Purity is determined by integrating the peak area of the target peptide relative to the total area of all peaks detected, typically at a wavelength of 210-230 nm where the peptide bond absorbs UV light.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming that the correct peptide has been synthesized by verifying its molecular weight. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to measure the mass of the peptide with high accuracy, confirming the incorporation of all amino acids, including the unnatural Imp residue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. While full 3D structure determination is complex, 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR spectra can confirm the presence of specific amino acid residues and verify their connectivity, providing ultimate proof of the peptide's identity and structure. It is a powerful tool for characterizing the final product and ensuring no unintended modifications occurred during synthesis.

The table below summarizes the role of each analytical technique.

| Technique | Purpose | Information Obtained |

| RP-HPLC | Purification & Purity Assessment | Retention time, percentage purity, separation of impurities. |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the synthesized peptide. |

| NMR Spectroscopy | Structural Verification | Confirmation of amino acid residues, proton environments, and covalent structure. |

Receptor Binding and Pharmacological Profile of this compound

The tetrapeptide this compound has been a subject of scientific investigation to characterize its interaction with opioid receptors. This article details the binding affinities, receptor selectivity, and in vitro functional bioactivity of this compound, providing a comprehensive overview of its pharmacological properties based on available research findings.

Structure Activity Relationship Sar Studies Centered on Tyr Pro Imp Phe Nh2

Elucidation of Key Residues for Opioid Receptor Recognition and Activation

The interaction of opioid peptides with their receptors is a highly specific process, with each residue of the peptide chain playing a distinct role. The "message-address" concept posits that a "message" portion of the peptide, typically the N-terminal residues, is responsible for triggering the biological activity, while the "address" portion contributes to receptor selectivity. nih.gov In the context of Tyr-Pro-Imp-Phe-NH2 and related peptides, the N-terminal tyrosine (Tyr) and the phenylalanine (Phe) at position 3 are considered key pharmacophoric residues. nih.gov

The N-terminal amine and the phenolic group of the Tyr residue are critical for recognition by opioid receptors. nih.gov This is a common feature among most endogenous opioid peptides, where the Tyr residue mimics the structure of morphine. youtube.comwikipedia.org The N-terminal amine of the first residue forms a crucial salt bridge with a conserved aspartic acid residue (Asp1283.32) in the receptor, anchoring the ligand in the binding pocket. nih.gov

The phenylalanine residue at the third position also plays a significant role in receptor binding. nih.gov The aromatic ring of this residue interacts with the receptor, and its side-chain length is critical for both affinity and selectivity, suggesting that mu (μ) and delta (δ) opioid receptors have different topographical arrangements of their binding sites for the Tyr1 and Phe3 residues. nih.gov

The sequence Tyr-Pro-Phe is considered a requirement for binding to μ-opioid receptors. researchgate.net Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are endogenous peptides that are highly selective for the μ-opioid receptor and share this core sequence. nih.gov

Impact of N-Terminal Modifications (e.g., 2′,6′-dimethyl-L-tyrosine (Dmt) at Position 1) on Receptor Affinity and Bioactivity

Modifications at the N-terminus of opioid peptides can significantly influence their receptor affinity and bioactivity. nih.gov A particularly impactful modification is the substitution of the N-terminal tyrosine with 2′,6′-dimethyl-L-tyrosine (Dmt). nih.govunivie.ac.at This substitution has led to the development of potent opioid ligands with high receptor affinity (Kᵢ ≤ 1 nM). nih.govunivie.ac.at

The addition of the two methyl groups on the phenolic ring of tyrosine enhances the shape complementarity of the ligand within the hydrophobic binding pocket of the receptor. nih.gov This improved fit is associated with increased binding affinity and potency. nih.govresearchgate.net For instance, in the DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) peptide, the Dmt residue interacts with several amino acids in the δ-opioid receptor, including Met1323.36, Tyr1293.33, and Trp2846.58. nih.gov The presence of Dmt can also influence the functional profile of the peptide, contributing to a shift between agonism and antagonism at the δ-opioid receptor depending on other structural changes in the peptide. nih.govunivie.ac.at

Table 1: Impact of N-Terminal Dmt Substitution on Opioid Receptor Affinity

| Compound | Parent Peptide | N-Terminal Modification | Receptor Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| DIPP-NH₂ | TIPP (Tyr-Tic-Phe-Phe-OH) | Dmt at position 1 | High δ-opioid receptor affinity | karger.com |

| [Dmt¹]DALDA | Dermorphin | Dmt at position 1 | High μ-opioid receptor affinity | researchgate.net |

Conformational Role of Proline at Position 2

Specifically, the Tyr-Pro peptide bond can exist in either a cis or trans conformation. nih.gov Studies on endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) have shown that the peptide exists in equilibrium between cis and trans rotamers around the Tyr-Pro ω bond in various solvents. nih.gov The predominant conformation can be influenced by the environment, with the trans rotamer being favored in dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment. nih.gov The cis configuration of the Tyr-Pro amide bond has been proposed as the bioactive conformation in some endomorphin analogs. nih.gov This conformational preference is critical for orienting the pharmacophoric groups (the Tyr and Phe side chains) in the correct spatial arrangement for optimal interaction with the opioid receptor.

Replacing proline with a more conformationally restricted residue like tetrahydroisoquinoline-3-carboxylic acid (Tic) has been shown to result in potent compounds with mixed δ-opioid receptor antagonist and μ-opioid receptor agonist activity. nih.gov This highlights the significant impact of the residue at position 2 on the pharmacological profile of these peptides.

Specific Contribution of Alkylated Phenylalanine Derivatives at Position 3 (Imp) to Receptor Interactions

The identity of the amino acid at the third position is a key determinant of the pharmacological profile of these tetrapeptides. While the provided outline specifies "Imp" (an abbreviation not commonly defined in the sourced literature for this context), the principle of modifying the phenylalanine residue at this position is well-established in structure-activity relationship studies of opioid peptides. For the purpose of this article, we will consider the impact of alkylated phenylalanine derivatives in general at this position.

The aromatic side chain of the residue at position 3 is crucial for receptor affinity and selectivity. nih.gov Modifications to this residue, such as Nα-methylation of phenylalanine, have been shown to affect opioid activity. nih.gov In a study of cyclic opioid peptides, the side-chain length of the aromatic residue at position 3 was found to be critical, indicating that μ- and δ-receptors have different requirements for the topographical arrangement of the binding sites for the Tyr¹ and Phe³ residues. nih.gov

In the context of TIPP analogs, replacing the third position phenylalanine with β-methyl-cyclohexylalanine led to novel tetrapeptides with varying potencies and selectivities. karger.com This demonstrates that even subtle changes to the alkyl and aromatic character of the third residue can fine-tune the interaction with the opioid receptor subtypes. The specific nature of the alkylated phenylalanine derivative at this position will influence the hydrophobic and steric interactions within the receptor's binding pocket, thereby modulating the ligand's affinity and functional activity.

Influence of C-Terminal Amidation on Ligand-Receptor Interactions

The C-terminal modification of opioid peptides, particularly amidation, plays a significant role in their biological activity. univie.ac.at Many endogenous opioid peptides, such as the endomorphins, possess a C-terminal amide group. youtube.comnih.gov This amidation is the result of post-translational modification catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). wikipedia.org

The presence of a C-terminal amide instead of a free carboxyl group can enhance receptor affinity. acs.org For instance, C-terminal amidation of certain dynorphin (B1627789) A-based ligands improved their affinity for the kappa-opioid receptor (KOR) by several folds. acs.org It is speculated that the C-terminal amide may interact with acidic residues in the extracellular loop of the receptor, contributing to this increased affinity. acs.org

Furthermore, C-terminal amidation can influence the conformational flexibility of the peptide. A study comparing endomorphin-2 (EM2, which is C-terminally amidated) with its free acid form (EM2OH) revealed that the absence of the amide group leads to a more flexible structure. nih.gov The C-terminal amide helps to maintain a more defined, open conformation, which is thought to be important for binding to the μ-opioid receptor. nih.gov In some analogs, the presence of a C-terminal carboxamide group can also lead to a mixed μ-agonist/δ-antagonist profile. karger.com

Table 2: Effect of C-Terminal Amidation on Opioid Receptor Affinity

| Peptide | C-Terminal Group | Receptor Affinity (Kᵢ, nM) at KOR | Fold Improvement | Reference |

|---|---|---|---|---|

| CSD-CH₂(₁,₈)-OH | Carboxylic Acid | ~84 | - | acs.org |

| CSD-CH₂(₁,₈)-NH₂ | Amide | 7 | 12 | acs.org |

| CSD-CH₂(₁,₁₀)-OH | Carboxylic Acid | ~36 | - | acs.org |

| CSD-CH₂(₁,₁₀)-NH₂ | Amide | 6 | 6 | acs.org |

| CSD-ace(₁,₈)-OH | Carboxylic Acid | ~96 | - | acs.org |

| CSD-ace(₁,₈)-NH₂ | Amide | 32 | 3 | acs.org |

Correlation between Stereochemistry and Biological Activity

The stereochemistry of the amino acid residues within an opioid peptide is a critical factor that dictates its biological activity. nih.gov The specific three-dimensional arrangement of the atoms, determined by the chirality of the amino acid centers, is fundamental for proper binding to the chiral environment of the receptor's binding pocket. science.govresearchgate.net

Changes in the chirality of amino acids in the sequence of endomorphin-2 have been shown to result in significant alterations to the peptide's conformation and a reduction in its specificity for μ-receptor binding sites. researchgate.net For example, the substitution of L-amino acids with their D-isomers can have profound effects. In some cases, this can lead to increased potency or a switch in receptor selectivity or function (e.g., from agonist to antagonist).

In morphiceptin (B1676752) analogs, substituting L-proline at the C-terminus with D-proline, in combination with other modifications, produced potent μ-agonists. psu.edu Similarly, in cyclic opioid peptides, the configurational inversion at positions 2, 3, and 4 had a significant effect on opioid activity, and this effect was comparable to that seen in dermorphin-related peptides but opposite to that in β-casomorphins, suggesting different modes of receptor binding. nih.gov These findings underscore that the biological activity of this compound and its analogs is intricately linked to the precise stereochemical configuration of each of its constituent amino acids.

Enzymatic Stability and Biotransformation of Tyr Pro Imp Phe Nh2

Susceptibility to Proteolytic Enzymes in Biological Milieu

The stability of Tyr-Pro-Imp-Phe-NH2 in a biological environment is primarily dictated by its interactions with various peptidases. The specific sequence of the peptide suggests several potential points of enzymatic attack.

Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5) is a serine protease that specifically cleaves dipeptides from the N-terminus of peptides containing a proline or alanine (B10760859) residue at the P1 position (the second amino acid). nih.gov The N-terminal sequence of the compound , Tyr-Pro-, perfectly matches the canonical substrate recognition motif for DPP-IV. nih.govsigmaaldrich.com Therefore, it is highly probable that this compound is a substrate for DPP-IV.

The enzymatic action of DPP-IV would result in the cleavage of the Tyr-Pro dipeptide, leading to the formation of two main products:

Tyr-Pro (a dipeptide)

Imp-Phe-NH2 (the remaining C-terminal dipeptide amide)

The rate of this cleavage would be a critical determinant of the peptide's biological half-life. The presence of the non-standard "Imp" residue at the P'1 position could potentially influence the kinetics of DPP-IV-mediated cleavage compared to substrates with standard amino acids at this position.

Beyond the specific action of DPP-IV, other less specific peptidases could also contribute to the degradation of this compound.

Aminopeptidases: These enzymes sequentially remove single amino acids from the N-terminus of peptides. nih.govnih.govberkeley.edu However, the presence of proline at the second position often confers resistance to many common aminopeptidases. nih.govnih.govberkeley.edu While initial cleavage by DPP-IV would be the more likely primary N-terminal degradation pathway, subsequent action by aminopeptidases on the resulting Imp-Phe-NH2 fragment could occur.

Carboxypeptidases: These enzymes act on the C-terminus of peptides. The C-terminal amidation (Phe-NH2) of this compound is a common strategy in peptide design to block the action of many carboxypeptidases, which typically require a free carboxyl group for recognition. This modification is expected to significantly enhance the stability of the peptide against this class of enzymes.

Design Strategies for Enhancing In Vitro and In Vivo Enzymatic Stability

Given the likely susceptibility to DPP-IV, several strategies could be employed to enhance the enzymatic stability of this compound. These approaches are generally aimed at modifying the peptide structure to hinder enzyme recognition or catalysis.

| Strategy | Description | Potential Application to this compound |

| N-terminal Modification | Modifying the N-terminal tyrosine can prevent recognition by aminopeptidases and DPP-IV. Common modifications include pyroglutamation (pGlu) or the addition of a small chemical group. | Replacing Tyr with pGlu-Tyr would block aminopeptidase (B13392206) and DPP-IV activity. |

| D-Amino Acid Substitution | The incorporation of D-amino acids, particularly at or near the cleavage site, can sterically hinder enzyme binding. | Substituting L-Pro with D-Pro would likely abolish DPP-IV recognition and cleavage. |

| Backbone Modification | Altering the peptide backbone, for instance by introducing pseudopeptide bonds or N-methylation, can render the peptide resistant to proteolysis. | N-methylation of the peptide bond between Tyr and Pro could increase resistance to DPP-IV. |

| Incorporation of Non-Standard Amino Acids | The inclusion of unnatural amino acids can disrupt enzyme recognition. | The "Imp" residue itself is a form of this strategy and may already contribute to stability against certain peptidases. Further modifications could build on this. |

These strategies often involve a trade-off between enhanced stability and potential alterations in biological activity, necessitating a careful structure-activity relationship analysis.

Identification of Major Metabolites in Non-Human Biological Systems

In non-human biological systems, such as in vitro incubations with liver microsomes or plasma, the identification of metabolites would likely reveal a pattern consistent with the enzymatic activities discussed above. The primary metabolites expected would be:

| Potential Metabolite | Generating Enzyme(s) |

| Imp-Phe-NH2 | Dipeptidyl Peptidase IV (DPP-IV) |

| Tyr-Pro | Dipeptidyl Peptidase IV (DPP-IV) |

| Tyr | Aminopeptidases (if N-terminal protection is overcome) |

| Pro-Imp-Phe-NH2 | Aminopeptidases (less likely due to Pro at P1) |

The most abundant metabolite in plasma would likely be Imp-Phe-NH2 , resulting from the rapid action of DPP-IV. Further degradation of this fragment by other peptidases would lead to smaller fragments and individual amino acids. The identification and quantification of these metabolites are typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Conformational Analysis and Structural Characterization of Tyr Pro Imp Phe Nh2

Solution Conformation Studies Using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their molecular conformation under near-physiological conditions uzh.chnmims.educreative-proteomics.comwikipedia.org. The process involves several key steps, starting with the acquisition of various 1D and 2D NMR spectra wikipedia.orgyoutube.com.

Resonance Assignment: The first critical step is the sequential assignment of proton resonances, which involves identifying each proton signal in the spectrum and attributing it to a specific atom in the peptide sequence. This is typically achieved using 2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) nmims.eduwikipedia.orgyoutube.com. These experiments reveal through-bond correlations between nuclei.

Structural Restraints: The Nuclear Overhauser Effect (NOE) is paramount for determining spatial proximities between protons that are close in space, irrespective of their connectivity through bonds uzh.chnmims.eduyoutube.com. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to detect these through-space correlations. The intensity of NOE signals is inversely proportional to the distance between the protons, providing crucial distance restraints for structure calculations uzh.chnmims.edu.

Dihedral Angle Restraints: Scalar coupling constants, particularly the ³JHNHα coupling constants, provide information about dihedral angles (φ) along the peptide backbone, which are vital for defining the peptide's conformation uzh.chmdpi.com.

Structure Calculation: The collected distance and dihedral angle restraints are then used as input for computational algorithms to calculate an ensemble of possible three-dimensional structures that best fit the experimental data uzh.ch. The quality of the determined structure is assessed based on factors like the root-mean-square deviation (RMSD) of the calculated structures and the agreement with experimental restraints uzh.chmdpi.com.

Table 6.1.1: Key NMR Experiments for Peptide Conformational Analysis

| Experiment Type | Information Obtained | Primary Purpose |

| 1D ¹H NMR | Chemical shifts, integration of proton signals | Initial characterization, presence of specific proton types (e.g., aromatic) |

| COSY (2D) | Through-bond correlations between coupled protons (e.g., Hα-Hβ) | Backbone and side-chain connectivity |

| TOCSY (2D) | Through-bond correlations within spin systems (e.g., entire amino acid side chain) | Spin system identification, aiding resonance assignment |

| HSQC (2D) | Through-bond correlations between directly bonded ¹H-¹⁵N or ¹H-¹³C nuclei | Backbone assignment, linking amino acid residues |

| NOESY (2D) | Through-space correlations between protons within ~5 Å | Distance restraints for 3D structure determination |

| ROESY (2D) | Through-space correlations (useful for intermediate molecular tumbling) | Distance restraints, especially for smaller molecules or specific interactions |

| HN Temperature Coeff. | Dependence of amide proton chemical shift on temperature | Indication of hydrogen bonding or solvent exposure |

| Coupling Constants | Scalar coupling between nuclei (e.g., ³JHNHα) | Dihedral angle restraints (φ and ψ angles) |

Relationship Between Molecular Conformation and Receptor Binding Mode

The three-dimensional conformation of a peptide dictates its ability to interact with specific biological targets, such as receptors. The precise spatial arrangement of amino acid side chains and the peptide backbone determines the affinity and efficacy of binding nmims.edu. For peptides like Tyr-Pro-Imp-Phe-NH2, understanding how its solution conformation translates to receptor interaction is key.

Side Chain Interactions: Aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe) can engage in various non-covalent interactions within a receptor binding site, including hydrophobic interactions, π-π stacking, and cation-π interactions nih.govnih.gov. The orientation and accessibility of these aromatic rings, dictated by the peptide's conformation, are critical for binding affinity and specificity.

Structure-Activity Relationships (SAR): By correlating specific structural features (e.g., the degree of a turn induced by Proline, the orientation of Tyr and Phe side chains) with binding affinities or functional activities, researchers can establish SAR. This knowledge is vital for designing modified peptides with improved therapeutic properties. For example, studies on endomorphins (which share Tyr-Pro-Phe motifs) have explored how modifications affect binding to opioid receptors scielo.org.mxnih.govresearchgate.net.

Influence of Side Chain Modifications (e.g., Imp at Position 3) on Overall Peptide Topography

Proline's Role: The Proline residue at position 2 is known to restrict backbone flexibility and often induces specific turns (e.g., β-turns) due to its cyclic structure acs.orgucl.ac.uknsf.gov. This conformational constraint can influence the positioning of subsequent residues, including the one at position 3.

Aromatic Interactions: The presence of Tyr and Phe residues, with their aromatic rings, can lead to inter-residue interactions, such as π-π stacking, which can stabilize specific conformations nih.govnih.govacs.org. The positioning of these aromatic rings relative to each other and to the "Imp" residue would be a key aspect of the peptide's topography.

Spectroscopic Techniques for Secondary Structure Determination

While NMR provides detailed atomic-level structural information, other spectroscopic techniques are employed to determine the presence and content of secondary structural elements (e.g., α-helices, β-sheets, random coils) in peptides.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method for analyzing peptide secondary structure creative-proteomics.comspringernature.comnih.govportlandpress.com. It measures the differential absorption of left and right circularly polarized light by chiral molecules. Peptides with regular secondary structures exhibit characteristic CD spectra in the far-UV region (180-240 nm) creative-proteomics.comspringernature.com.

α-Helices: Typically show a negative band around 208 nm and a positive band around 165 nm.

β-Sheets: Exhibit a negative band around 215-220 nm and a positive band around 195-200 nm.

Random Coils: Generally show a weak negative band around 195-200 nm. By analyzing the CD spectrum, the relative proportions of these secondary structures can be estimated creative-proteomics.comnih.gov. CD is also valuable for studying conformational changes induced by temperature, pH, or ligand binding springernature.comportlandpress.com.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can also provide information on secondary structure by analyzing the amide I band (around 1650-1690 cm⁻¹), which is sensitive to backbone conformation nih.gov.

Table 6.4.1: Characteristic CD Spectra for Peptide Secondary Structures

| Secondary Structure | Negative Band (nm) | Positive Band (nm) | Description |

| α-Helix | ~208 | ~165 | Characteristic double-humped pattern |

| β-Sheet | ~215-220 | ~195-200 | Distinct negative band in the far-UV region |

| β-Turn | ~200-210 (weak) | ~220-230 (weak) | Less defined than helices or sheets |

| Random Coil | ~195-200 (weak) | N/A | Broad, weak negative band |

Theoretical and Computational Modeling of Tyr Pro Imp Phe Nh2

Molecular Docking Simulations with Opioid Receptor Models

Molecular docking is a computational method used to predict how a ligand (in this case, Tyr-Pro-Imp-Phe-NH2) binds to a receptor protein, such as an opioid receptor. This technique helps visualize potential binding poses and estimate binding affinities. Studies on opioid receptors often involve docking simulations due to the lack of experimentally determined structures for some receptor subtypes or the need to explore binding modes of various ligands jscimedcentral.comnih.govuj.edu.plmdpi.comnih.govnih.gov.

Ligand-Receptor Interaction Hotspots and Binding Modes

Docking simulations can reveal specific amino acid residues within the receptor that are critical for binding the peptide. These "hotspots" are often involved in key interactions like hydrogen bonds, hydrophobic contacts, or electrostatic interactions. Identifying these hotspots helps in understanding the mechanism of action and designing more potent or selective analogs. For instance, studies on opioid receptor ligands have identified residues like Asp147 and His297 as critical for binding nih.gov. The specific binding mode, including the orientation and conformation of this compound within the receptor's active site, can be elucidated through these simulations jscimedcentral.comnih.govfrontiersin.org.

Prediction of Binding Free Energies

Beyond identifying binding poses, docking software often incorporates scoring functions to estimate the binding free energy (ΔGbind) of the ligand-receptor complex frontiersin.orgnih.govacs.org. These scores provide a quantitative measure of the binding affinity, allowing researchers to rank potential ligands. While these are predictions, they serve as valuable guides for prioritizing compounds for experimental validation. Methods like MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) are frequently used in conjunction with molecular dynamics simulations to refine these binding energy predictions frontiersin.orgnih.govacs.org.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of peptides and their complexes with receptors over time nih.govnih.govuu.nlmdpi.comresearchgate.netresearchgate.netoup.comspringernature.com. These simulations allow for the exploration of various conformational states that a peptide might adopt, which is crucial given the inherent flexibility of peptide structures.

Conformational Sampling: MD simulations can capture the ensemble of conformations a peptide like this compound might adopt in solution or when bound to a receptor. This is vital because the biologically active conformation may not always be the lowest energy conformation of the unbound molecule nih.gov. Techniques like replica exchange MD or Gaussian-accelerated MD (GaMD) can enhance the sampling of rare conformational states nih.govnih.gov.

Stability: MD simulations can assess the stability of the peptide-receptor complex. By tracking parameters like Root Mean Square Deviation (RMSD) of atomic positions over time, researchers can determine if the complex remains stable or undergoes significant structural changes acs.orgmdpi.comresearchgate.netresearchgate.net. Stable complexes suggest favorable interactions, while unstable ones might indicate weaker binding or a need for structural optimization.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates the chemical structure of molecules with their biological activity nih.govresearchgate.netarxiv.orgnih.gov. For peptides, QSAR models can be built using various descriptors that represent amino acid properties, sequence features, or physicochemical characteristics nih.govresearchgate.netarxiv.orgnih.govubc.ca.

QSAR models can predict the activity of novel peptide sequences, aiding in the design of analogs with improved potency or selectivity. For example, QSAR has been applied to predict the antibacterial activity of peptides researchgate.netubc.cabiorxiv.org, and similar principles can be applied to predict binding affinity or functional activity at opioid receptors. By analyzing how structural modifications affect predicted activity, researchers can iteratively refine peptide designs nih.govnih.govresearchgate.netarxiv.org.

In Silico Prediction of Enzymatic Cleavage Sites and Metabolic Pathways

Peptides are susceptible to degradation by proteases in biological systems, which can limit their therapeutic utility. In silico methods can predict potential cleavage sites within a peptide sequence d-nb.infobiorxiv.orgnih.govresearchgate.net. These predictions are based on known protease specificity rules and sequence patterns.

Identifying these sites allows for the rational design of modified peptides that are resistant to specific proteases, thereby improving their stability and pharmacokinetic profiles. For example, if this compound is found to be rapidly cleaved by certain peptidases, computational tools can help identify the specific bonds targeted and suggest modifications to block these cleavage events d-nb.infobiorxiv.orgnih.govresearchgate.net.

Advanced Computational Chemistry Approaches for Peptide Design and Optimization

Beyond the core methods, advanced computational strategies are employed for de novo peptide design and optimization. These include:

De Novo Peptide Design: Computational algorithms can generate novel peptide sequences with desired properties, starting from scratch or based on known binding motifs acs.orgresearchgate.netmdpi.comfrontiersin.orgrsc.orgvivabiotech.com. This often involves exploring vast sequence spaces to identify optimal candidates.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are increasingly integrated into peptide design pipelines. They can enhance QSAR modeling, improve docking predictions, and identify complex structure-activity relationships that might be missed by traditional methods researchgate.netarxiv.orgbiorxiv.orgresearchgate.netmdpi.comfrontiersin.orgvivabiotech.comnih.govamazon.commdpi.com. For example, deep learning models can predict peptide activity with high accuracy biorxiv.org.

Consensus Scoring and Ensemble Methods: Combining predictions from multiple docking or scoring functions, or using ensembles of receptor structures, can improve the reliability of computational predictions nih.govfrontiersin.org.

Free Energy Perturbation (FEP): FEP is a highly accurate method for calculating binding affinities, often used for lead optimization. While computationally intensive, it can provide precise relative binding free energy predictions frontiersin.orgvivabiotech.comacs.org.

These advanced computational approaches provide a powerful toolkit for understanding, designing, and optimizing peptides like this compound for specific biological applications.

Preclinical Pharmacological Investigations in Non Human Models

In Vitro Cellular Assays for Functional Response (e.g., receptor activation, downstream signaling)

In vitro cellular assays are critical for dissecting the specific molecular interactions of Tyr-Pro-Trp-Phe-NH2. These experiments utilize cultured cells that have been engineered to express specific opioid receptors, primarily the mu (MOR), delta (DOR), and kappa (KOR) types. By measuring the cellular response following the application of the peptide, researchers can determine its potency and efficacy at each receptor subtype.

A primary method used is the guanosine (B1672433) 5'-O-(3-thiotriphosphate), or [³⁵S]GTPγS, binding assay. nih.govnih.gov This functional assay measures the first step in G protein-coupled receptor (GPCR) signal transduction. nih.gov Agonist binding to a GPCR, such as the mu-opioid receptor, facilitates the exchange of GDP for GTP on the associated G protein α-subunit, initiating a downstream signaling cascade. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation as a direct measure of receptor agonism. celtarys.com For Tyr-Pro-Trp-Phe-NH2, such assays demonstrate potent and high-efficacy stimulation of G protein activation at the MOR, with significantly lower activity at DOR and KOR, establishing it as a potent and selective MOR agonist. nih.gov

Another key downstream signaling event measured is the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. MOR activation typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations. Assays measuring the inhibition of forskolin-stimulated cAMP have confirmed the agonist nature of Tyr-Pro-Trp-Phe-NH2 at the mu-opioid receptor.

The following table summarizes the characteristic in vitro functional responses for Tyr-Pro-Trp-Phe-NH2.

| Assay Type | Target Receptor | Typical Cell Line | Key Finding |

| [³⁵S]GTPγS Binding | MOR, DOR, KOR | CHO or HEK293 cells expressing human opioid receptors | Potent and selective agonist activity at the mu-opioid receptor (MOR). nih.govnih.gov |

| cAMP Inhibition Assay | MOR | CHO or HEK293 cells expressing human opioid receptors | Inhibition of forskolin-stimulated cAMP production, confirming MOR agonism. |

In Vivo Studies in Animal Models (e.g., rodents) for Bioactivity

To understand how the in vitro receptor activity of Tyr-Pro-Trp-Phe-NH2 translates into a physiological effect, its bioactivity is assessed in living animal models, most commonly rodents like mice and rats.

A major focus of in vivo testing for Tyr-Pro-Trp-Phe-NH2 is its antinociceptive (pain-blocking) efficacy. This is evaluated using established models of acute pain. nih.govnih.gov A standard procedure is the warm-water tail-flick test, where the latency for a rodent to remove its tail from a warm water bath is measured. nih.govnih.gov An increase in this withdrawal latency indicates an analgesic effect. When administered directly into the central nervous system (e.g., intracerebroventricularly), Tyr-Pro-Trp-Phe-NH2 produces a powerful antinociceptive effect. nih.gov This effect can be blocked by pretreatment with naloxone, a non-selective opioid receptor antagonist, confirming that the analgesia is mediated through the opioid system. nih.gov

| Animal Model | Pain Assay | Route of Administration | Key Finding |

| Mouse/Rat | Tail-Flick / Hot-Plate Test | Intracerebroventricular (i.c.v.) | Produces potent, dose-dependent antinociception. nih.govnih.govnih.gov |

| Mouse/Rat | Tail-Flick / Hot-Plate Test | Intracerebroventricular (i.c.v.) | Analgesic effect is reversed by the opioid antagonist naloxone. nih.gov |

The activation of mu-opioid receptors, which are widely distributed throughout the body, can influence various physiological processes beyond pain perception. A well-documented effect of MOR agonists is the inhibition of gastrointestinal transit. In rodent models, central administration of potent MOR agonists like Tyr-Pro-Trp-Phe-NH2 has been shown to slow gastrointestinal motility, a key homeostatic function regulated by the enteric nervous system.

Biodistribution and Receptor Occupancy in Animal Tissues (e.g., brain, peripheral organs)

Biodistribution studies are performed to understand where the peptide travels and accumulates in the body after administration. These studies often use a radiolabeled version of the peptide to track its concentration in various tissues, such as the brain, spinal cord, and peripheral organs. For centrally-mediated effects like analgesia, the ability of Tyr-Pro-Trp-Phe-NH2 to cross the blood-brain barrier (BBB) is of paramount importance. Studies on related endogenous peptides show that specific transport systems can be involved in moving these molecules between the blood and the brain. nih.gov However, like many peptides, the passage of Tyr-Pro-Trp-Phe-NH2 into the brain is generally limited, which influences its pharmacological profile when administered systemically. Receptor occupancy studies can further correlate the tissue concentration with the engagement of target receptors in vivo.

In Vivo Stability and Metabolic Fate in Animal Models

A critical factor determining the therapeutic utility of peptides is their stability within the body. mdpi.com Unmodified peptides like Tyr-Pro-Trp-Phe-NH2 are susceptible to rapid degradation by peptidases, which are enzymes that cleave peptide bonds. This enzymatic breakdown can occur in the bloodstream and within various tissues, leading to a short biological half-life and limiting the duration of the peptide's effect. mdpi.com Investigations into its metabolic fate focus on identifying the specific cleavage sites and the resulting peptide fragments. This knowledge is crucial as it drives the rational design of synthetic analogs with modified chemical structures aimed at enhancing metabolic stability and improving pharmacokinetic properties.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Tyr-Pro-Imp-Phe-NH2 Analogues with Tailored Pharmacological Profiles

The development of next-generation analogues of "this compound" hinges on understanding the structure-activity relationships (SAR) observed in related endomorphin peptides. Research has shown that modifications at various positions can significantly alter receptor binding affinity, selectivity, and functional activity. For instance, substituting the third residue (Trp in EM1, Phe in EM2) or modifying the N-terminal tyrosine residue can lead to compounds with enhanced μ-opioid receptor (MOR) affinity and selectivity, or even confer mixed agonist/antagonist properties nih.govacs.orgresearchgate.net.

Studies on endomorphin analogues have demonstrated that:

N-terminal modifications: Replacing the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) has been shown to increase stability and modulate bioactivity, sometimes enhancing MOR affinity and selectivity nih.gov.

Modifications at position 3: Altering the amino acid at the third position of the peptide backbone, analogous to the 'Imp' in "this compound", can profoundly impact receptor interactions. For example, alkylated phenylalanine derivatives at this position in EM-2 analogues have yielded compounds with mixed μ-agonist/δ-antagonist or dual μ-agonist/δ-agonist profiles acs.orgresearchgate.net.

Peptidomimetics and cyclization: Incorporating non-natural amino acids, cyclization strategies, or creating peptidomimetics can improve metabolic stability and pharmacokinetic properties, leading to analogues with prolonged or altered pharmacological effects nih.govnih.govresearchgate.netrsc.org.

The rational design of "this compound" analogues would involve systematically exploring variations at the 'Imp' position and other residues to fine-tune their interaction with specific opioid receptor subtypes or other potential targets. This could involve introducing a diverse range of natural and unnatural amino acids, as well as employing computational methods like molecular docking to predict binding affinities and conformations researchgate.net.

Table 1: Example Structure-Activity Relationship Data for Endomorphin Analogues

| Analogue ID | Sequence (Xaa = Position 3) | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | κ-Opioid Receptor Affinity (Ki, nM) | Reference |

| EM-1 | Tyr-Pro-Trp-Phe-NH2 | 0.36 | ~15,000 | ~4,000 | nih.govscielo.org.mx |

| EM-2 | Tyr-Pro-Phe-Phe-NH2 | 0.69 | 9,233 | 5,240 | nih.govcaymanchem.com |

| [Dmt1]EM-2 | Dmt-Pro-Phe-Phe-NH2 | 0.07 | 1.87 | N/A | nih.gov |

| [Dmp3]EM-2 | Tyr-Pro-Dmp-Phe-NH2 | 0.12 | 491 | N/A | acs.orgresearchgate.net |

| [Imp3]EM-2 | This compound | Hypothetical/To be determined | Hypothetical/To be determined | Hypothetical/To be determined | N/A |

Note: 'Imp' is used here as a placeholder for the residue in the target compound. Data for [Dmp3]EM-2 and [Dmt1]EM-2 are provided as examples of modifications at position 3 and N-terminus, respectively.

Exploration of Allosteric Modulators and Bi-Functional Ligands Based on the this compound Scaffold

The "this compound" scaffold offers potential for developing novel allosteric modulators and bi-functional ligands. Allosteric modulators bind to a receptor at a site distinct from the orthosteric binding site, influencing the receptor's response to the primary ligand uni-duesseldorf.denih.gov. Bi-functional ligands, on the other hand, are designed to interact with two or more distinct targets simultaneously, potentially leading to synergistic therapeutic effects or reduced side effects compared to single-target drugs nih.gov.

Research on endomorphins has explored modifications that can lead to such properties. For example, certain analogues designed with specific substitutions have exhibited mixed μ-agonist/δ-antagonist or dual μ-agonist/δ-agonist activities acs.orgresearchgate.net. These findings suggest that by strategically altering the "this compound" sequence, particularly at the 'Imp' position or by introducing additional pharmacophores, compounds with allosteric or bi-functional properties could be generated.

The development of allosteric modulators for opioid receptors is an active area of research, aiming to achieve analgesia with fewer side effects like tolerance, dependence, and respiratory depression nih.govresearchgate.net. Similarly, bi-functional ligands combining opioid activity with modulation of other systems, such as neurokinin receptors, have shown promise in preclinical studies for pain management without inducing tolerance nih.gov. The "this compound" scaffold could serve as a foundation for designing such sophisticated ligands by incorporating moieties known to interact with allosteric sites or by conjugating it with other pharmacologically active molecules.

Development of Advanced In Vitro and In Vivo (non-human) Systems for Mechanistic Elucidation

To fully understand the mechanism of action of "this compound" and its derivatives, advanced in vitro and in vivo (non-human) systems are crucial.

In Vitro Systems:

Receptor Binding Assays: These assays are fundamental for determining binding affinities (Ki values) and selectivities for various opioid receptor subtypes (μ, δ, κ) and potentially other targets. Techniques using radioligands like [3H]DAMGO for MOR are standard nih.govnih.govcaymanchem.comnih.gov.

Functional Assays: Cell-based assays, such as those measuring cAMP accumulation or calcium mobilization in cells expressing specific receptors, are used to assess the functional activity (agonist, antagonist, or allosteric modulation) of the peptides acs.orgnih.govcaymanchem.com. For example, inhibition of forskolin-induced cAMP accumulation in CHO cells expressing μ-opioid receptors is a common method caymanchem.com.

Enzymatic Stability Assays: Peptides are often susceptible to enzymatic degradation. In vitro studies using specific proteases or peptidases can help elucidate the metabolic stability of "this compound" and its analogues, guiding the design of more stable compounds scielo.org.mxscielo.org.mx.

In Vivo (non-human) Systems:

Animal Models of Pain: Assays like the tail-flick test or writhing test in rodents are essential for evaluating the antinociceptive effects of the peptides after administration via different routes (e.g., intracerebroventricular (ICV) or intrathecal (IT)) nih.govscielo.org.mxcaymanchem.com.

Behavioral Pharmacology: Studies assessing effects such as conditioned place aversion or gastrointestinal transit in animal models can provide insights into the broader pharmacological profile, including potential reinforcing or side effects caymanchem.com.

Pharmacokinetic and Biodistribution Studies: These studies in animal models are critical for understanding how the compound is absorbed, distributed, metabolized, and excreted, which informs its potential for therapeutic use and guides dose selection in preclinical development researchgate.net.

Table 2: In Vitro Receptor Binding and Functional Data Examples for Endomorphin Analogues

| Analogue ID | Target Receptor | Assay Type | Result (Value) | Units | Reference |

| Endomorphin-1 | μ-Opioid | Binding Affinity | 0.36 | nM | scielo.org.mx |

| Endomorphin-2 | μ-Opioid | Binding Affinity | 0.69 | nM | caymanchem.com |

| Endomorphin-2 | δ-Opioid | Binding Affinity | 9,233 | nM | caymanchem.com |

| Endomorphin-2 | κ-Opioid | Binding Affinity | 5,240 | nM | caymanchem.com |

| [Dmt1]EM-2 | μ-Opioid | Binding Affinity | 0.07 | nM | nih.gov |

| [Dmt1]EM-2 | δ-Opioid | Binding Affinity | 1.87 | nM | nih.gov |

| EM-2 (CHO cells) | μ-Opioid | cAMP Accumulation | 7.08 | nM | caymanchem.com |

| EM-2 (SH-SY5Y) | μ-Opioid | cAMP Accumulation | 7.76 | nM | caymanchem.com |

Note: Values are representative and may vary depending on specific assay conditions.

Potential Applications in Basic Neuroscience Research and Preclinical Drug Discovery

The "this compound" peptide and its rationally designed analogues hold significant potential for both basic neuroscience research and preclinical drug discovery.

Basic Neuroscience Research:

Probing Opioid Receptor Function: As potent ligands for the μ-opioid receptor, these peptides can serve as valuable tools to investigate the physiological roles of the opioid system in pain perception, reward pathways, stress responses, and cognitive functions scielo.org.mxscielo.org.mx. Their selectivity can help dissect the specific contributions of μ-opioid receptor subtypes (μ1 and μ2) scielo.org.mx.

Neurotransmitter Modulation Studies: Endomorphins have been shown to modulate the release of various neurotransmitters, such as dopamine, norepinephrine, serotonin, and acetylcholine (B1216132) scielo.org.mx. This property makes them useful for studying neurochemical signaling pathways.

Understanding Peptide Stability and Degradation: The study of their susceptibility to enzymatic degradation can provide insights into peptide metabolism and inform strategies for developing more stable neuroactive peptides scielo.org.mxscielo.org.mx.

Preclinical Drug Discovery:

Analgesic Development: The primary application is in the development of novel analgesics, particularly for conditions where current treatments are insufficient or associated with significant side effects nih.govresearchgate.netscielo.org.mxcaymanchem.com. Analogues with improved potency, selectivity, and pharmacokinetic profiles could offer therapeutic advantages.

Treatment of Addiction and Mood Disorders: Given the role of the opioid system in reward and mood regulation, derivatives of "this compound" might be explored for treating substance abuse disorders or mood disorders scielo.org.mxscielo.org.mx.

Gastrointestinal Disorders: The modulation of gastrointestinal motility by opioid peptides suggests potential applications in treating related disorders caymanchem.comscielo.org.mx.

Allosteric Modulators for Safer Pain Management: The development of allosteric modulators based on this scaffold could lead to analgesics that retain efficacy while minimizing common opioid side effects nih.govresearchgate.net.

The exploration of "this compound" and its analogues represents a promising avenue for advancing our understanding of neurobiology and for discovering new therapeutic agents.

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing Tyr-Pro-Imp-Phe-NH₂, and how can purity be rigorously assessed?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) are essential for validation. For impurity profiling, use tandem MS to identify deletion sequences or side products. Preclinical guidelines emphasize reporting retention times, column specifications, and solvent gradients to ensure reproducibility .

Q. Which analytical techniques are critical for characterizing Tyr-Pro-Imp-Phe-NH₂’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves backbone conformation and side-chain interactions, while circular dichroism (CD) assesses secondary structure in solution. For stability studies, accelerated degradation assays under varied pH/temperature conditions paired with HPLC-MS monitor decomposition pathways. Document solvent systems and spectral acquisition parameters per ICH harmonization standards .

Q. How should researchers design initial bioactivity assays for Tyr-Pro-Imp-Phe-NH₂?

- Methodological Answer : Prioritize in vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) to quantify target affinity (Kd/IC50). Include positive/negative controls (e.g., known agonists/antagonists) and replicate experiments (n ≥ 3) to assess variability. For functional activity, use cell-based assays (e.g., cAMP/GTPγS for GPCR targets) with dose-response curves. Statistical power analysis is mandatory to justify sample sizes .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo models of Tyr-Pro-Imp-Phe-NH₂ be systematically resolved?

- Methodological Answer : Conduct orthogonal validation:

- Step 1 : Verify in vitro assay conditions (e.g., buffer composition, protein concentrations) align with physiological relevance.

- Step 2 : Perform pharmacokinetic (PK) studies in vivo to assess bioavailability and tissue distribution.

- Step 3 : Use knock-out models or RNAi to confirm target engagement specificity.

Iterative analysis of metabolomic and proteomic datasets can identify off-target effects or metabolic instability .

Q. What statistical approaches address low sample sizes in preclinical studies of Tyr-Pro-Imp-Phe-NH₂?

- Methodological Answer : Bayesian hierarchical modeling improves robustness by incorporating prior data (e.g., historical controls). For non-normal distributions, apply non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction for multiple comparisons. Pre-register analysis plans to mitigate Type I errors, as per NIH reporting guidelines .

Q. Which strategies enhance Tyr-Pro-Imp-Phe-NH₂’s target specificity in complex biological systems?

- Methodological Answer :

- Computational : Molecular dynamics simulations to optimize binding pocket interactions.

- Experimental : Competitive binding assays with structurally analogous peptides to map pharmacophore residues.

- Chemical : Introduce D-amino acids or PEGylation to reduce protease susceptibility. Cross-validate using CRISPR-edited cell lines to isolate target-mediated effects .

Q. How can theoretical frameworks guide mechanistic studies of Tyr-Pro-Imp-Phe-NH₂?

- Methodological Answer : Adopt the "lock-and-key" model for structure-function analysis or network pharmacology for polypharmacology predictions. For signaling pathways, apply systems biology models (e.g., ordinary differential equations) to simulate dose-dependent pathway activation. Validate against phosphoproteomic datasets .

Q. What systematic review criteria ensure rigorous integration of Tyr-Pro-Imp-Phe-NH₂ research into meta-analyses?

- Methodological Answer : Use PRISMA guidelines with PICO(T) framing:

- Population : Cell/animal models relevant to the target pathology.

- Intervention : Dose ranges and administration routes.

- Comparator : Placebo or standard-of-care analogs.

- Outcome : Primary endpoints (e.g., binding affinity, efficacy metrics).

Exclude studies lacking raw data or methodological transparency. Tools like ROBINS-I assess bias risk .

Data Integrity and Reporting Standards

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.